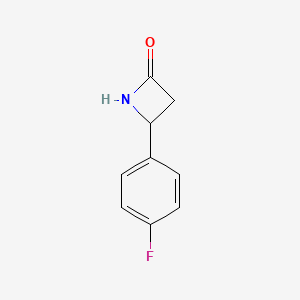

4-(4-Fluorophenyl)azetidin-2-one

Descripción general

Descripción

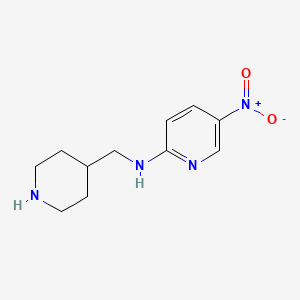

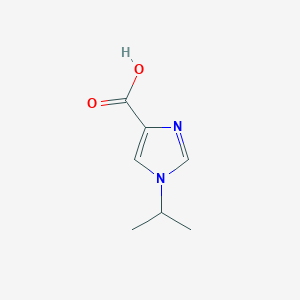

“4-(4-Fluorophenyl)azetidin-2-one” is a chemical compound. It is also known as Ezetimibe , a selective inhibitor of the sterol transporter Niemann-Pick C1-Like 1 in the small intestine .

Molecular Structure Analysis

The molecular formula of “4-(4-Fluorophenyl)azetidin-2-one” is C9H8FNO . The molecular weight is 165.16 . The structure of azetidin-2-ones is largely planar with the N2 atom somewhat off of the mean plane of its substituents .Aplicaciones Científicas De Investigación

Antiviral Activity

Ezetimibe derivatives have been investigated for their antiviral potential. For instance, N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized and evaluated against a range of DNA and RNA viruses. Notably:

Adjuvant for Antibiotics

Compound trans-11f was identified as an adjuvant for oxacillin , enhancing its efficacy against highly resistant Staphylococcus aureus strains. Molecular dynamics simulations suggested that the enantiomer (3R,4S)-11f displaces oxacillin at β-lactamase, thus protecting the antibiotic from undesirable biotransformation .

Cytostatic Activity

Several azetidin-2-ones were tested for cytostatic activity against cancerous cell lines. Notably, some compounds showed slight activity against specific cell lines, including Capan-1, Hap1, and HCT-116 .

Cholesterol Absorption Inhibition

Ezetimibe is well-known for its role in inhibiting cholesterol absorption in the intestine. By blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, it reduces the uptake of dietary cholesterol, leading to decreased plasma cholesterol levels .

Anti-Inflammatory Properties

Studies suggest that ezetimibe may have anti-inflammatory effects beyond its lipid-lowering action. It modulates immune responses and reduces inflammation, potentially impacting various inflammatory diseases .

Crystallographic Studies

The crystal structure of (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)azetidin-2-one has been characterized, providing insights into its molecular arrangement and potential interactions .

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Fluorophenyl)azetidin-2-one, also known as Ezetimibe , is the Niemann-Pick C1-like 1 (NPC1L1) protein , a cholesterol transporter located in the small intestine . This protein plays a crucial role in the absorption of cholesterol and related phytosterols .

Mode of Action

Ezetimibe acts as a selective cholesterol absorption inhibitor . It interacts with the NPC1L1 protein, preventing the uptake of cholesterol . This interaction results in a decrease in the amount of cholesterol absorbed from the diet and a reduction in the level of cholesterol in the body .

Biochemical Pathways

By inhibiting the NPC1L1 protein, Ezetimibe affects the cholesterol absorption pathway in the intestine . This leads to a decrease in the total cholesterol, low-density lipoprotein cholesterol (LDL-C), apolipoprotein B (Apo B), and triglycerides (TG) levels, and an increase in high-density lipoprotein cholesterol (HDL-C) levels .

Pharmacokinetics

The pharmacokinetics of Ezetimibe involves its absorption, distribution, metabolism, and excretion (ADME). As a selective inhibitor of the sterol transporter NPC1L1 in the small intestine, Ezetimibe is well absorbed and extensively metabolized in the body

Result of Action

The molecular and cellular effects of Ezetimibe’s action include a significant reduction in plasma cholesterol levels . By inhibiting cholesterol absorption, Ezetimibe reduces plasma cholesterol levels from 964 to 374 mg/dL, from 726 to 231 mg/dL, and from 516 to 178 mg/dL in different diet conditions .

Action Environment

The action, efficacy, and stability of Ezetimibe can be influenced by various environmental factors. For instance, the compound is a colorless, hydrolytically vulnerable solid with a melting point between 73 and 74 °C These physical properties may affect its stability and efficacy under different environmental conditions

Direcciones Futuras

The future directions of “4-(4-Fluorophenyl)azetidin-2-one” and similar compounds could involve further investigation into their potential biological activities . For instance, azetidin-2-ones have been studied for their antiproliferative activity , suggesting potential applications in medical research.

Propiedades

IUPAC Name |

4-(4-fluorophenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWTWFCFHLNSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670517 | |

| Record name | 4-(4-Fluorophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)azetidin-2-one | |

CAS RN |

930769-46-3 | |

| Record name | 4-(p-Fluorophenyl)-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930769-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)

![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)

![4-{[6-(Methacryloyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B3030537.png)